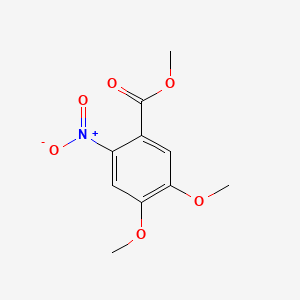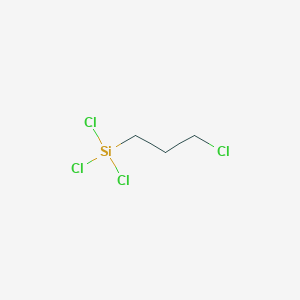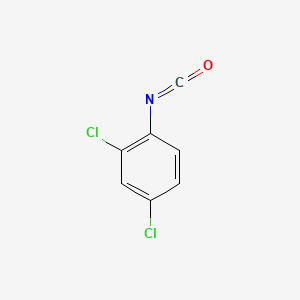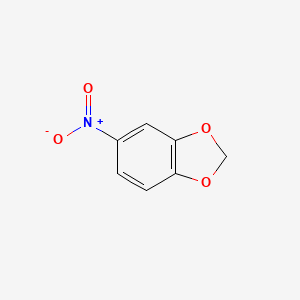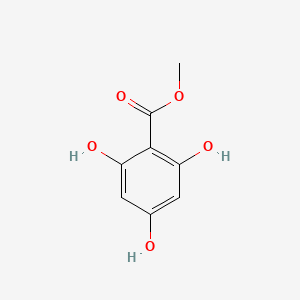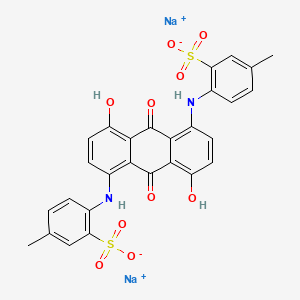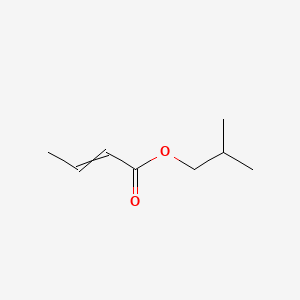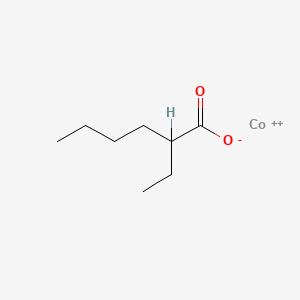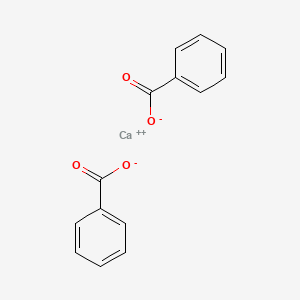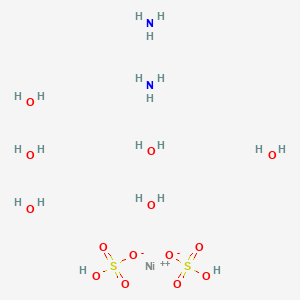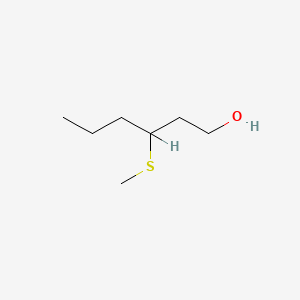
p-Tolyltrichlorosilane
Descripción general
Descripción
p-Tolyltrichlorosilane: is an organosilicon compound with the chemical formula CH₃C₆H₄SiCl₃ . It is a derivative of toluene where the methyl group is substituted with a trichlorosilyl group. This compound is known for its utility in various chemical synthesis processes, particularly in the formation of self-assembled monolayers and as a precursor in the production of other organosilicon compounds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: p-Tolyltrichlorosilane can be synthesized through the reaction of p-tolylmagnesium bromide with silicon tetrachloride . The reaction typically occurs in an anhydrous environment to prevent hydrolysis of the product. The general reaction is as follows:
CH3C6H4MgBr+SiCl4→CH3C6H4SiCl3+MgBrCl
Industrial Production Methods: In industrial settings, this compound is produced by the direct chlorination of p-tolylsilane . This method involves the reaction of p-tolylsilane with chlorine gas under controlled conditions to yield this compound .
Análisis De Reacciones Químicas
Types of Reactions:
Hydrolysis: p-Tolyltrichlorosilane reacts readily with water to form and hydrochloric acid.
Substitution: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as alkoxides or amines.
Polymerization: It can be used in the polymerization process to form polysiloxanes.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions.
Substitution: Alcohols, amines, or other nucleophiles in the presence of a base.
Polymerization: Catalysts such as acids or bases.
Major Products:
Hydrolysis: p-Tolylsilanetriol.
Substitution: p-Tolylalkoxysilanes or p-Tolylaminosilanes.
Polymerization: Polysiloxanes
Aplicaciones Científicas De Investigación
p-Tolyltrichlorosilane has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of various organosilicon compounds and as a precursor for the formation of self-assembled monolayers on surfaces.
Biology: It is utilized in the modification of surfaces for biological assays and the creation of bio-compatible materials.
Medicine: It is explored for its potential in drug delivery systems and the development of medical devices.
Industry: It is used in the production of silicone polymers, coatings, and adhesives .
Mecanismo De Acción
The primary mechanism of action of p-Tolyltrichlorosilane involves its ability to form strong covalent bonds with various substrates. The trichlorosilyl group can react with hydroxyl groups on surfaces, leading to the formation of siloxane bonds. This property is exploited in the formation of self-assembled monolayers and the modification of surface properties .
Comparación Con Compuestos Similares
Phenyltrichlorosilane (C₆H₅SiCl₃): Similar in structure but with a phenyl group instead of a tolyl group.
Methyltrichlorosilane (CH₃SiCl₃): Contains a methyl group instead of a tolyl group.
Dichlorodimethylsilane (CH₃)₂SiCl₂): Contains two methyl groups and two chlorine atoms.
Uniqueness: p-Tolyltrichlorosilane is unique due to the presence of the tolyl group, which imparts different reactivity and properties compared to other trichlorosilanes. This makes it particularly useful in applications requiring specific surface modifications and the formation of self-assembled monolayers .
Propiedades
IUPAC Name |
trichloro-(4-methylphenyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl3Si/c1-6-2-4-7(5-3-6)11(8,9)10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOMUGKOOLXQCTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)[Si](Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6061026 | |
| Record name | Trichloro-p-tolylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6061026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
701-35-9 | |
| Record name | 1-Methyl-4-(trichlorosilyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=701-35-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Tolyltrichlorosilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000701359 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1-methyl-4-(trichlorosilyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Trichloro-p-tolylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6061026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trichloro-p-tolylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.778 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | P-TOLYLTRICHLOROSILANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LX8V7HK9KM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does p-Tolyltrichlorosilane interact with surfaces to form self-assembled monolayers (SAMs)?
A1: this compound exhibits a strong affinity for hydroxylated surfaces, such as glass or silicon dioxide. The trichlorosilane group (SiCl3) undergoes hydrolysis in the presence of surface moisture, forming silanol groups (Si-OH). These silanol groups then condense with surface hydroxyl groups, creating strong Si-O-Si covalent bonds. This process leads to the formation of a self-assembled monolayer (SAM) of PTCS molecules on the surface [, ]. The aromatic p-tolyl group (C6H4CH3) points outward from the surface, influencing the surface properties, such as wettability and adhesion.
Q2: How does the presence of a methyl group in this compound affect its SAM formation compared to Trichlorophenylsilane?
A2: Research suggests that the methyl group in PTCS influences the molecule's rotation during SAM formation []. This rotation affects the packing density and orientation of PTCS molecules within the monolayer compared to Trichlorophenylsilane, which lacks the methyl group. These differences can lead to variations in the properties of the resulting SAMs, including their stability, wettability, and ability to interact with other molecules.
Q3: Can this compound be used to modify the properties of optical waveguides?
A3: Yes, this compound has been successfully employed to create monolayers on the surface of optical waveguides []. These monolayers can be used to fine-tune the waveguide's properties, such as its refractive index, enabling enhanced sensitivity in waveguide-enhanced Raman spectroscopy (WERS). The ability to tailor waveguide properties through PTCS modification makes it a promising material for developing highly sensitive optical sensors and analytical devices.
Q4: How does the defect density in polysilanes affect their hole transport properties, and how does this relate to this compound?
A4: Research has shown that introducing silicon-based structural defects into polysilanes, such as those containing methylphenylsilane units, significantly impacts their hole drift mobility []. this compound can be used to introduce controlled amounts of silicon branching into the polysilane backbone during polymerization. By varying the concentration of this compound in the polymerization reaction, researchers can systematically study the relationship between defect density and charge transport properties in these materials, offering insights into their potential for electronic applications.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetamide, N-[3-[(2-cyanoethyl)amino]-4-methoxyphenyl]-](/img/structure/B1580855.png)
